2,5,6-Trimethoxypyridin-3-ol
Overview
Description
2,5,6-Trimethoxypyridin-3-ol, also known as TMP, is a natural compound that has been found in various plant species. It has gained interest in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Ligand Promotion in Organic Synthesis
2,4,6-Trimethoxypyridine has been identified as an efficient ligand for promoting palladium-catalyzed ortho-C-H amination of benzamides and triflyl-protected benzylamines. This advancement offers guidance for developing ligands that enhance or enable palladium(II)-catalyzed Csp2-H activation reactions directed by weakly coordinating functional groups (Dajian Zhu et al., 2015).
Synthesis of Olivacine Derivatives
The compound has been utilized in the synthesis of 3-methoxyolivacine and olivacine via Friedel-Crafts reaction of indole-2,3-dicarboxylic anhydride, presenting a pathway for high-yield production of these compounds, which could be pivotal in developing chemotherapeutic agents (Y. Miki et al., 2004).
Antioxidant Properties
A study on 6-substituted-2,4-dimethyl-3-pyridinols revealed significant antioxidant properties, indicating potential applications in developing novel antioxidants for therapeutic use. The research highlighted the synthesis strategy and the compounds' reactivity towards peroxyl radicals, underscoring their efficacy as chain-breaking antioxidants (M. Wijtmans et al., 2004).
Formation in Honey and Model Systems
Investigation into the formation of 6-(hydroxymethyl)pyridin-3-ol from 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds shed light on the pathways for pyridin-3-ols formation in foods. This study provides insight into the thermal processing of foods and the unavoidable formation of these compounds, suggesting implications for food safety and chemistry (F. Hidalgo et al., 2020).
Antiangiogenic and Antitumor Activities
Research into 6-amido-2,4,5-trimethylpyridin-3-ols highlighted their high antiangiogenic and antitumor activities, suggesting potential for development into novel angiogenesis inhibitors. This opens avenues for therapeutic interventions in angiogenesis-related pathologies, offering a foundation for future pharmacological explorations (Hyunji Lee et al., 2014).
Future Directions
The future directions for research on 2,5,6-Trimethoxypyridin-3-ol are not specified in the search results. Given its potential applications in research and industry, further studies could explore its synthesis, properties, and potential uses.
Relevant Papers The search results include references to Sigma-Aldrich’s product page , which may contain links to related peer-reviewed papers, technical documents, and similar products. Further analysis of these resources may provide more detailed information about 2,5,6-Trimethoxypyridin-3-ol.
properties
IUPAC Name |
2,5,6-trimethoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-6-4-5(10)7(12-2)9-8(6)13-3/h4,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKGXTYMPJYSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethoxypyridin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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